Trifluoromethyl perfluoropropyl ether
Description
Context within Per- and Polyfluoroalkyl Substances (PFAS) Research
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic fluorinated chemicals that have attracted significant attention due to their persistence in the environment and potential health implications. researchgate.netrsc.org Per- and polyfluoroalkyl ether acids (PFEAs), a subset of PFAS, have been introduced as replacements for legacy long-chain PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). ewg.orgnih.gov
These ether-containing PFAS, including well-known compounds like GenX, were developed to offer similar performance benefits while aiming for a different environmental and toxicological profile. ewg.orgnih.gov However, research indicates that many of these perfluoroalkyl ether compounds are also persistent terminal products. nih.govresearchgate.net Consequently, they have been detected in various environmental matrices, including drinking water and human serum. ewg.org The presence of these compounds has prompted the development of advanced analytical methods, such as the Total Oxidizable Precursor (TOP) assay, to better quantify the total PFAS concentration in environmental samples. nih.govresearchgate.net The ongoing investigation into the environmental behavior and health risks of PFEAs is a significant driver of current PFAS research. researchgate.nettandfonline.com
Significance of Fully Fluorinated Ether Structures in Advanced Chemical Sciences
The unique properties of fully fluorinated ether structures make them highly valuable in various fields of advanced chemical sciences. The presence of strong carbon-fluorine bonds results in exceptional chemical and thermal stability. acs.org This inertness makes them suitable for use in aggressive chemical environments and high-temperature applications. wikipedia.org
The trifluoromethoxy group (–OCF3), a key component of many fluorinated ethers, is increasingly important in pharmaceutical and agrochemical research. nih.govresearchgate.net It enhances lipophilicity, which can improve a molecule's in vivo uptake and transport, and confers increased metabolic stability compared to non-fluorinated analogues. nih.govmdpi.com In materials science, perfluorinated ethers are crucial monomers for producing high-performance fluoropolymers. For instance, perfluoroalkoxy alkanes (PFAs) are fluoropolymers with properties similar to polytetrafluoroethylene (PTFE) but with improved processing characteristics. wikipedia.org Furthermore, the high oxidative stability of fluorinated ethers makes them promising candidates for next-generation electrolytes in high-voltage lithium-ion batteries. wpmucdn.comwpmucdn.comuchicago.edu
Current Landscape of Research on Perfluorinated Ethers
The current research landscape for perfluorinated ethers is dynamic, focusing on synthesis, analysis, and novel applications. Significant effort is dedicated to developing new and more efficient synthetic methods for creating trifluoromethyl ethers and related structures. chemrevlett.comnih.gov These methods include oxidative desulfurization-fluorination and reactions involving specialized reagents to introduce the trifluoromethoxy group under milder conditions. nih.govrsc.org
In environmental science, a major focus is on the detection and analysis of perfluoroalkyl ether acids (PFEAs) and other ether-containing PFAS. tandfonline.com Researchers are using techniques like liquid chromatography-high resolution mass spectrometry to identify novel and previously uncharacterized perfluorinated ether carboxylic and sulfonic acids in natural waters. acs.org This is crucial for understanding the environmental fate of these "forever chemicals". rsc.org
In the field of materials and energy, research is exploring the use of fluorinated ethers to create advanced materials. This includes the synthesis of fluoropolymers with tailored properties and the development of non-flammable, high-performance electrolytes for batteries that can operate under extreme conditions. wpmucdn.comuchicago.edunih.gov The global market for materials like perfluoropolyether (PFPE) is expanding, driven by demand in the electronics and semiconductor industries for high-performance cooling and lubrication. archivemarketresearch.com
Defining the Academic Research Scope for Trifluoromethyl Perfluoropropyl Ether Analogues
The academic research scope for this compound is largely defined by the study of its analogues, particularly perfluorinated vinyl ethers, which serve as important comonomers in the production of fluoropolymers. Research in this area investigates how the structure of the ether side chain influences polymerization processes and the ultimate properties of the resulting materials, such as thermal stability, chemical resistance, and mechanical flexibility.
Key analogues that are subjects of extensive research include Perfluoro(methyl vinyl ether) (PMVE) and Perfluoro(propyl vinyl ether) (PPVE). These compounds are copolymerized with tetrafluoroethylene (B6358150) (TFE) to produce materials like perfluoroalkoxy alkanes (PFA) and other specialty fluoroelastomers. wikipedia.org Research focuses on optimizing synthesis routes for these monomers and understanding their reactivity in polymerization. google.comresearchgate.net For example, studies have detailed methods to convert related compounds into the desired PPVE monomer, highlighting the intricate synthetic chemistry involved. researchgate.net The properties of these analogues are critical to their application in demanding environments, such as in the aerospace, electronics, and chemical processing industries.
| Compound Name | Molecular Formula | Boiling Point (°C) | Key Application |
|---|---|---|---|
| Trifluoromethyl trifluorovinyl ether (Perfluoro(methyl vinyl ether)) | C₃F₆O | -22 | Comonomer for fluoropolymers like PFA and FKM elastomers |
| Pentafluoroethyl trifluorovinyl ether (Perfluoro(ethyl vinyl ether)) | C₄F₈O | 7 | Comonomer in fluorinated elastomers to enhance hydrophobicity |
| Heptafluoropropyl trifluorovinyl ether (Perfluoro(propyl vinyl ether)) | C₅F₁₀O | N/A | Comonomer for fluoropolymers to improve melt processability |
Data sourced from references lookchem.comnih.gov.
Structure
3D Structure
Properties
CAS No. |
428454-68-6 |
|---|---|
Molecular Formula |
C4HF9O |
Molecular Weight |
236.04 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-(trifluoromethoxy)propane |
InChI |
InChI=1S/C4HF9O/c5-1(2(6,7)8)3(9,10)14-4(11,12)13/h1H |
InChI Key |
XDHKPUUGCABIMF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in Perfluorinated Ether Chemistry
Degradation and Transformation Mechanisms of Perfluorinated Ethers
The high stability of perfluorinated ethers makes them persistent in the environment. Understanding their degradation pathways, particularly in the atmosphere, is crucial for assessing their environmental impact.
The primary atmospheric degradation pathway for many hydrofluoroethers (HFEs) is initiated by reaction with hydroxyl radicals (•OH). noaa.govwitpress.com For fully perfluorinated ethers, which lack C-H bonds, the rate of reaction with •OH radicals is extremely slow, leading to very long atmospheric lifetimes. nih.govresearchgate.net For perfluoropolyethers (PFPEs), the reactivity with OH radicals is very low, with upper limits for the rate constants being in the order of 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. nih.gov This low reactivity means their atmospheric lifetime is not determined by tropospheric chemistry but rather by transport to the mesosphere, where they can be broken down by high-energy photolysis, such as by Lyman-alpha radiation. nih.gov This results in atmospheric lifetimes estimated to be on the order of 800 years or more. nih.govresearchgate.net
For hydrofluoroethers that do contain C-H bonds, the reaction with •OH radicals proceeds via hydrogen abstraction. The rate of this reaction is a key determinant of the compound's atmospheric lifetime. The presence of fluorine atoms on the same or adjacent carbon atoms generally reduces the reactivity of the C-H bond towards •OH attack.
The reaction mechanism proceeds as follows:
Initiation: A hydroxyl radical abstracts a hydrogen atom from the hydrofluoroether, forming a fluoroalkyl radical and a water molecule. R-CF₂-O-CF(CF₃)-H + •OH → R-CF₂-O-CF(CF₃)• + H₂O
Propagation: The resulting fluoroalkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). R-CF₂-O-CF(CF₃)• + O₂ → R-CF₂-O-CF(CF₃)OO•
Further Reactions: The peroxy radical can then undergo a series of reactions, often involving nitric oxide (NO) and nitrogen dioxide (NO₂), leading to the formation of alkoxy radicals (RO•) and eventually breaking down into smaller, more oxidized products like carbonyl fluoride (B91410) (COF₂), trifluoroacetyl fluoride (CF₃COF), and other fluorinated carbonyl compounds. researchgate.net
The atmospheric lifetime (τ) of a compound with respect to reaction with •OH is inversely proportional to the rate constant (kₒₕ) of the reaction and the average concentration of •OH radicals in the atmosphere ([OH]).
τ = 1 / (kₒₕ * [OH])
The extremely low reactivity of perfluorinated ethers with OH radicals leads to their high global warming potentials (GWPs), as they persist in the atmosphere for extended periods, absorbing infrared radiation. noaa.govnih.govresearchgate.net
Table 2: Atmospheric Lifetimes and Rate Constants for Reaction with OH Radicals for Selected Fluorinated Ethers
| Compound | Rate Constant (kₒₕ) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
| Perfluoropolymethylisopropyl ethers (PFPMIE) | < 6.8 x 10⁻¹⁶ | > 800 years nih.gov |
| CF₃OCHFCF₃ (HFE-227) | - | 11.3 years noaa.gov |
Thermal Decomposition Mechanisms of Perfluoroalkyl Ether Carboxylic Acids
The thermal decomposition of perfluoroalkyl ether carboxylic acids (PFECAs) has been shown to initiate at temperatures as low as 150–200 °C. nih.govacs.org Studies indicate that the presence of an ether oxygen atom generally weakens the molecule, making PFECAs more susceptible to thermal degradation than their perfluoroalkyl carboxylic acid (PFCA) counterparts. nih.gov
Research on compounds like hexafluoropropylene oxide dimer acid (HFPO-DA) reveals that the primary decomposition pathway involves the formation of smaller perfluorinated acids. nih.gov Upon heating, HFPO-DA primarily transforms into trifluoroacetic acid (TFA) and precursors of perfluoropropionic acid (PFPeA). nih.govacs.orgfigshare.comnih.gov A secondary, minor pathway also exists where perfluorobutanoic acid (PFBA) is formed. nih.govacs.orgfigshare.comnih.gov
Longer-chain PFECAs exhibit similar degradation patterns, yielding significant quantities of TFA and PFPrA. Interestingly, studies have observed that the shorter-chain HFPO-DA can be a minor thermal decomposition product of its longer-chain homologues, suggesting a step-wise breakdown of the ether backbone. nih.gov Another identified decomposition route is decarboxylation, which can lead to the generation of compounds such as perfluoro(propyl vinyl ether). nih.gov
| Parent Compound | Primary Decomposition Products | Minor Decomposition Products | Decomposition Pathway |
|---|---|---|---|
| Hexafluoropropylene oxide dimer acid (HFPO-DA) | Trifluoroacetic acid (TFA), Perfluoropropionic acid (PFPeA) precursors | Perfluorobutanoic acid (PFBA) | C-O Ether Bond Cleavage |
| Hexafluoropropylene oxide trimer acid (HFPO-TA) | Trifluoroacetic acid (TFA), Perfluoropropionic acid (PFPrA) | Hexafluoropropylene oxide dimer acid (HFPO-DA) | C-O Ether Bond Cleavage |
Cleavage of Carbon-Carbon and Carbon-Oxygen Ether Bonds
The decomposition of PFECAs is initiated by the selective cleavage of specific chemical bonds. Computational studies using density functional theory have been employed to calculate the bond dissociation energies (BDEs) for various bonds (C–C, C–F, C–O) to predict which bonds are most likely to break under thermal stress. nih.govacs.orgfigshare.comnih.gov
Carbon-Oxygen (C-O) Ether Bond Cleavage: Experimental and computational results consistently show that the initial and preferential step in the thermal decomposition of unsymmetrical PFECAs is the cleavage of a C–O ether bond. nih.govacs.org Specifically, the C–O bond located closer to the electron-withdrawing carboxyl group is weaker and more susceptible to cleavage than the C-O bond further away from it. nih.govacs.org This preferential cleavage dictates the primary degradation pathway and the resulting products, such as TFA and PFPeA from HFPO-DA. nih.govacs.orgfigshare.com The formation of minor products like PFBA is evidence of the cleavage of the other, stronger C–O ether bond. nih.govacs.org
Carbon-Carbon (C-C) Bond Cleavage: Following the initial C-O bond scission, the cleavage of C-C bonds in the resulting perfluoroalkyl fragments is a key part of the subsequent decomposition. nih.gov For the PFCA intermediates formed during the process, such as PFPeA and PFBA, the weakest C–C bond is the one connecting the α-carbon and the β-carbon. nih.govfigshare.comnih.gov This C–C scission in the perfluorinated backbone represents an effective mechanism for the further breakdown of these intermediates into smaller molecules. nih.govfigshare.comnih.gov The α-C and carboxyl-C bond dissociation energy in PFECAs has been found to decrease with increasing chain length and the attachment of an electron-withdrawing trifluoromethyl (–CF3) group to the α-carbon. nih.govfigshare.comnih.govnjit.edu
| Bond Type | Location in Molecule (Example: HFPO-DA) | Relative Stability | Role in Decomposition |
|---|---|---|---|
| C-O Ether Bond | Closer to the carboxyl group | Weaker | Initiates the primary decomposition pathway |
| C-O Ether Bond | Away from the carboxyl group | Stronger | Cleavage leads to minor decomposition pathway |
| C-C Bond | Between α- and β-carbons in PFCA intermediates | Weakest C-C bond in fragment | Leads to subsequent breakdown of intermediates |
| C-C Bond | α-carbon to carboxyl group bond (α-C–COOH) | Generally stronger than backbone C-C bonds | Cleavage (decarboxylation) is a competing pathway |
Radical-Catalyzed Decomposition Processes
The thermal decomposition of PFECAs is understood to be a radical-mediated process. acs.org The initial homolytic cleavage of the weakest C-O ether bond generates radical intermediates, which then undergo further reactions. nih.govnih.gov
For instance, the thermal cleavage of the C-O bond in HFPO-DA is proposed to lead to the formation of a perfluoropropyl-oxidanyl radical and a radical precursor to perfluoropropionic acid. nih.gov The process is supported by both experimental data and computational modeling. nih.govfigshare.comnih.gov These highly reactive radical species can then participate in a cascade of subsequent reactions, including:
Recombination: Radicals can recombine to form transient intermediates. nih.govfigshare.comnih.gov For example, the recombination of a radical precursor with a fluorine radical can form a PFCA, which is then detected as a decomposition product. nih.gov
Further Decomposition: The initially formed radicals can themselves be unstable and break down into smaller radicals and stable molecules. nih.gov
Applications in Advanced Material Science and Chemical Production Research
Role as Monomers in Fluoropolymer Synthesis
PPVE is a critical monomer in the production of high-performance fluoropolymers. Its incorporation into polymer chains, primarily with tetrafluoroethylene (B6358150) (TFE), allows for the precise tailoring of material properties to meet the demanding requirements of various advanced applications.
Perfluoropropyl vinyl ether is a key comonomer used to modify the properties of polytetrafluoroethylene (PTFE). While PTFE is renowned for its exceptional chemical inertness and high-temperature resistance, its high crystallinity and melt viscosity make it difficult to process using conventional thermoplastic techniques. The introduction of PPVE as a comonomer disrupts the regular linear structure of the PTFE backbone, reducing its crystallinity and creating a more amorphous polymer.
This modification results in the production of perfluoroalkoxy alkanes (PFA), a class of melt-processable fluoropolymers that retain most of the desirable properties of PTFE while offering significant advantages in terms of fabrication. The amount of PPVE incorporated into the polymer backbone can be carefully controlled to achieve a desired balance of properties. Generally, even a small amount of PPVE can significantly alter the polymer's characteristics.
The table below illustrates the typical effects of incorporating PPVE as a comonomer in TFE resins, leading to the formation of PFA.
| Property | Unmodified PTFE | TFE/PPVE Copolymer (PFA) |
| Melt Processability | Not melt-processable | Melt-processable by conventional techniques (extrusion, injection molding) |
| Flexibility | Stiff | More flexible |
| Transparency | Opaque | Translucent to transparent |
| Creep Resistance | Lower | Higher |
| Weldability | Not weldable | Weldable |
| Permeability | Low | Very low |
This table provides a qualitative comparison of the properties of unmodified PTFE and TFE/PPVE copolymers (PFA).
The incorporation of the perfluoroalkoxyl side chains from PPVE into the fluoropolymer backbone has a profound impact on the final material's properties. The bulky side group introduces a "kink" in the polymer chain, which hinders the close packing of chains and reduces the degree of crystallinity. This structural change is directly responsible for the enhanced flexibility and melt-processability of PFA resins compared to PTFE.
Furthermore, the presence of the ether linkage in the side chain can also influence the polymer's surface energy and adhesive properties. Research has shown that copolymers of tetrafluoroethylene and perfluoro(propyl vinyl ether) can be used as thin-film, hot-melt adhesives that form strong, water-resistant bonds to a variety of substrates, including glass, sapphire, aluminum, and steel.
The following table presents specific data on a TFE/PPVE copolymer, illustrating the quantitative impact of PPVE incorporation:
| Property | Value |
| PPVE Content | 16.8 wt% |
| Melting Point | 260°C |
| Heat of Fusion | 20 J/g |
| Tensile Strength (Room Temp.) | 30.3 MPa |
| Elongation at Break (Room Temp.) | 279% |
| Tensile Strength (150°C) | 7.0 MPa |
| Elongation at Break (150°C) | 549% |
Data sourced from a specific TFE/PPVE copolymer resin example. google.com
The synthesis of TFE/PPVE copolymers is typically achieved through free-radical polymerization. This process involves the use of an initiator to generate free radicals, which then propagate by adding to the double bonds of the TFE and PPVE monomers. The polymerization is often carried out in an aqueous emulsion or suspension system.
Research into the kinetics of the radical polymerization of PPVE has been conducted, particularly at high pressures. Studies have shown that high-pressure conditions can be used to synthesize high-molecular-weight amorphous homopolymers of perfluoropropyl vinyl ether. The kinetics of the thermal polymerization of related perfluorinated vinyl ethers have also been investigated, providing insights into the activation energy and activation volume of the polymerization process. researchgate.net
The rate of free-radical polymerization is influenced by several factors, including the concentration of the monomers and the initiator, temperature, and pressure. Understanding these kinetics is crucial for controlling the molecular weight, composition, and ultimately, the properties of the final fluoropolymer. uomustansiriyah.edu.iq
Intermediates for Novel Fluorinated Compounds
Beyond its role as a monomer, Trifluoromethyl perfluoropropyl ether and related perfluorinated vinyl ethers serve as valuable intermediates in the synthesis of a variety of novel fluorinated compounds. Their reactive vinyl group allows for further chemical transformations, leading to the creation of molecules with tailored functionalities.
Perfluorinated vinyl ethers, including PPVE, are themselves synthesized through multi-step processes. A common industrial route involves the reaction of hexafluoropropylene oxide (HFPO) with a suitable nucleophile, followed by subsequent chemical transformations. The resulting intermediates can be pyrolyzed to yield the desired perfluorovinyl ether.
Furthermore, existing fluorinated vinyl ethers can be used as starting materials to create new and more complex vinyl ether monomers. For instance, functionalized vinyl ethers can be synthesized through transetherification reactions, where an existing vinyl ether is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. This method provides a versatile route to a wide range of vinyl ethers with different functional groups. academie-sciences.fr
The double bond in perfluoropropyl vinyl ether provides a reactive site for a variety of chemical modifications, allowing for its derivatization into fluoroalkyl ethers with diverse functionalities. These transformations open up possibilities for creating new materials with specific properties or for use as intermediates in the synthesis of complex molecules.
One approach to derivatization involves the addition of various reagents across the double bond. For example, the synthesis of novel trifluorovinyl ethers incorporating functionalized hydrocarbon ether groups has been demonstrated. This involves reacting the sodium alkoxide of an alcohol with hexafluoropropene (B89477) oxide, followed by a series of steps to yield the functionalized trifluorovinyl ether. utoronto.ca This showcases how the core structure of a perfluorinated vinyl ether can be elaborated to include other chemical moieties. While direct derivatization of PPVE is not extensively detailed in readily available literature, the principles of vinyl ether chemistry suggest that it can be a precursor to a range of functionalized fluoroalkyl ethers.
Research Applications in Plasma Processing
Plasma etching is a critical process in the fabrication of microelectronics, where gases are used to create intricate patterns on silicon wafers. The selection of etching gas is crucial for achieving desired outcomes like high etch rates, selectivity, and anisotropic profiles. The investigation into environmentally friendlier gases is a key area of current research.
Use in SiO₂ Etching Processes
Comparative Etch Characteristics of Fluoroethers
Comparative studies on the etch characteristics of various fluoroethers have been conducted to understand the relationship between molecular structure and etching performance. These studies typically compare parameters like etch rate, selectivity to other materials (e.g., silicon, silicon nitride), and the composition of the plasma. However, none of the reviewed comparative studies include this compound, making it impossible to provide a data-driven comparison of its performance against other fluoroethers.
Computational and Theoretical Chemistry Studies of Perfluorinated Ethers
Quantum Chemical Calculations for Reaction Energetics
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the accurate prediction of molecular structures, energies, and properties. For perfluorinated ethers, these calculations are instrumental in elucidating the energetics of chemical reactions, which is fundamental to understanding their stability and transformation pathways.
A potential energy surface (PES) is a conceptual and mathematical representation of a system's energy as a function of its geometry. libretexts.org By mapping the PES, chemists can identify the most likely pathways for a chemical reaction, including transition states and intermediates. libretexts.orgwikipedia.org For perfluorinated ethers, understanding the PES is key to predicting their decomposition and reaction mechanisms.
Theoretical studies on the decomposition of radicals derived from hydrofluoroethers (HFEs), such as the CH₂FOCHFO radical, utilize methods like density functional theory (DFT) to map out the potential energy surface. tandfonline.com For instance, calculations can reveal the energy barriers associated with different decomposition channels, such as C-H or C-C bond scission. tandfonline.com A study on the thermal decomposition of the CH₂FOCHFO radical, a product of the photo-oxidation of CH₂FOCH₂F, identified that C-H bond scission is the most favorable decomposition pathway, with a calculated energy barrier of 9.5 kcal/mol at the G3 level of theory. tandfonline.com Similarly, the investigation of reaction mechanisms, like the thermal decomposition of electrolytes involving PF₅ and carbonate-based molecules, relies on quantum chemical calculations to elucidate the reaction pathways and energy profiles. mdpi.com These studies help in understanding how the presence of fluorine atoms influences the stability and reactivity of ether molecules.
Quantum chemical calculations can be used to predict the rates of chemical reactions, providing crucial data for atmospheric and environmental models. By calculating the energy of the transition state, it is possible to determine the activation energy and, consequently, the rate coefficient of a reaction.
The atmospheric lifetime of perfluorinated ethers is largely determined by their reaction rates with atmospheric oxidants such as hydroxyl radicals (OH) and chlorine atoms (Cl). acs.orgwitpress.com Computational studies, in conjunction with experimental methods, have been used to determine the rate constants for these reactions for a variety of hydrofluoroethers. witpress.comacs.orgresearchgate.net For example, the reactivity of HFEs is significantly influenced by the number and position of fluorine atoms in the molecule. witpress.com Generally, HFEs are less reactive than their non-fluorinated ether counterparts. witpress.com The table below presents experimentally determined rate coefficients for the reaction of several hydrofluoroethers with OH radicals.
| Hydrofluoroether | Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference Compound |
|---|---|---|
| CH₃CH₂OCF₃ | 1.55 x 10⁻¹⁴ | CHCl₃ |
| CF₃CH₂OCH₃ | 5.94 x 10⁻¹⁴ | CHCl₃ |
| CF₃CH₂OCHF₂ | 5.20 x 10⁻¹⁵ | CHF₂CH₂F |
| CF₃CHFOCHF₂ | 3.60 x 10⁻¹⁵ | CHF₂CH₂F |
| CF₃CHFCF₂OCHF₂ | 1.10 x 10⁻¹⁵ | C₄F₉OCH₃ |
| CF₃CHFCF₂OCH₂CH₃ | 1.69 x 10⁻¹³ | C₄F₉OC₂H₅ |
This table is interactive. You can sort the columns by clicking on the headers.
Bond dissociation energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. alfa-chemistry.com For perfluorinated ethers, the BDEs of C-F and C-H bonds are of particular interest as they determine the molecule's thermal stability and the initial steps of its degradation pathways. High-level quantum chemical methods, such as G2 and G2(MP2) ab initio calculations, have been employed to determine the BDEs in fluorinated ethers. acs.org
The C-F bond is one of the strongest single bonds in organic chemistry, with a BDE of approximately 488 kJ/mol. alfa-chemistry.com This high bond strength is a primary reason for the chemical inertness and persistence of perfluorinated compounds. alfa-chemistry.com In contrast, the C-H bonds in hydrofluoroethers are weaker and represent the initial sites of attack by atmospheric radicals. acs.org Theoretical calculations have shown that the strength of C-H bonds in HFEs varies depending on the local chemical environment. acs.org For instance, the C-H bond strength in several HFEs was found to increase in the order: -OCH(CH₃)-H < -OCH(CF₃)-H < -CH₂OCH₂-H < -CF₂OCH₂-H. acs.org High-level DLPNO-CCSD(T)/CBS calculations on a wide range of per- and polyfluoroalkyl substances (PFASs) have shown that gas-phase C-F BDEs can range from 404.9 to 550.7 kJ mol⁻¹. nih.govacs.org
The following table provides calculated C-H bond dissociation energies for some fluorinated ethers.
| Compound | Bond | Calculated BDE (kcal/mol) |
|---|---|---|
| CH₃OCF₃ | H-CH₂OCF₃ | 104.1 |
| CHF₂OCHF₂ | H-CF₂OCHF₂ | 103.6 |
| CF₃OCHF₂ | H-CF₃OCF₂ | 104.1 |
This table is interactive. You can sort the columns by clicking on the headers.
Molecular Modeling and Simulation in Fluorinated Systems
Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a powerful lens to investigate the behavior of molecules on a larger scale and over longer timescales than what is typically feasible with quantum chemical calculations. These methods are particularly useful for studying intermolecular interactions and predicting the macroscopic properties and environmental fate of perfluorinated ethers.
The nature and strength of intermolecular interactions govern the physical properties of substances, such as their boiling points, solubility, and partitioning behavior. In fluorinated systems, interactions involving fluorine atoms are of particular importance. While fluorine is highly electronegative, it can participate in non-covalent interactions that influence molecular assembly and recognition.
Theoretical studies have explored the nature of C-F/π interactions, which are interactions between a C-F bond and a π-system. researchgate.netresearchgate.net Interestingly, an attractive interaction has been observed between the fluorine atom of a fluoromethane and the electron-deficient π-system of hexafluorobenzene, with a calculated interaction energy of -2.43 kcal/mol. researchgate.net Conversely, a weak repulsive interaction was found between the fluorine of fluoromethane and the electron-rich π-system of benzene. researchgate.net This suggests that the nature of the C-F/π interaction is highly dependent on the electronic properties of the interacting partners. nih.gov Additionally, fluorine-fluorine interactions have been identified in the solid state of perfluorinated compounds, with stabilizing energies ranging from 0.26 to 29.64 kcal/mol, indicating their potential role in crystal packing. acs.org The presence of fluorine can also disrupt π-π stacking interactions that are common in non-fluorinated aromatic systems. rsc.org
Predictive models are essential tools for assessing the environmental fate and transport of chemicals like perfluorinated ethers. mcgill.caitrcweb.org These models use physicochemical properties, many of which can be estimated using computational methods, to predict how a substance will distribute in the environment (e.g., in air, water, soil) and how long it will persist. nih.govny.gov
For many per- and polyfluoroalkyl substances, the strength of the C-F bond leads to high persistence. itrcweb.org However, polyfluorinated substances, including some hydrofluoroethers, can undergo partial degradation. itrcweb.org Computational models can simulate the atmospheric degradation pathways of these compounds, initiated by reactions with OH radicals, and predict the formation of secondary pollutants. scholaris.ca Molecular dynamics simulations are also employed to study the behavior of PFAS at interfaces, such as the air-water interface, which is crucial for understanding their transport in the environment. mdpi.com Furthermore, computational approaches are being developed to understand and predict the biodegradation of fluorinated compounds, which often involves metabolic activation of the molecule at a site other than the C-F bond. mdpi.com
Thermodynamic and Transport Property Modeling for Fluoroethers
The accurate modeling of thermodynamic and transport properties is crucial for the design and optimization of processes involving fluoroethers, particularly in applications such as refrigeration and heat transfer. ruhr-uni-bochum.de Computational models, ranging from equations of state to molecular simulations, are employed to predict these properties over a wide range of conditions.
Application of Lattice-Hole Theory to Liquid Density of Refrigerants
The liquid density of refrigerants is a critical parameter in the design of refrigeration cycles. Lattice-hole theory provides a framework for developing equations of state (EOSs) that can accurately model the volumetric properties of fluids, including fluoroethers. researchgate.net This theory considers the fluid to be a quasi-lattice with some sites occupied by molecules and others vacant (holes).
Several EOSs based on lattice-hole theory have been successfully applied to model the liquid density of a wide range of refrigerants, including hydrofluoroethers (HFEs). researchgate.net Studies have shown that these models can provide a satisfactory representation of experimental liquid density data over broad ranges of temperature and pressure. researchgate.net For instance, the performance of four different lattice-hole theory-based EOSs—ε*-Modified Sanchez-Lacombe, Simha-Somcynsky, MSS-II, and Park-Kim—was evaluated against a large database of experimental liquid density data for 36 pure refrigerants. The results indicated that all four EOSs could represent the liquid density with low average absolute relative deviations (AARDs), demonstrating their effectiveness. researchgate.net
The improved accuracy of lattice-hole theory-based EOSs over more traditional models like the Peng-Robinson equation justifies their use for modeling the volumetric properties of various pure refrigerants. researchgate.net
Table 1: Comparison of Average Absolute Relative Deviations (AARDs) for Different Lattice-Hole Theory-Based Equations of State in Representing the Liquid Density of Refrigerants.
| Equation of State | AARD (%) |
| ε*-Modified Sanchez-Lacombe | 0.654 |
| Simha-Somcynsky | 0.684 |
| MSS-II | 0.798 |
| Park-Kim | 0.859 |
| Peng-Robinson | 10.064 |
| Linear Isotherm Regularity (LIR) | 2.050 |
This data is based on a comparative study of 36 pure refrigerants and illustrates the superior performance of lattice-hole theory-based models. researchgate.net
Simulation of Conformational Isomerization
The flexibility of the ether linkage in perfluorinated ethers allows for the existence of multiple conformational isomers. Understanding the relative energies and barriers to rotation of these conformers is essential for a complete description of their physical and chemical properties. Molecular dynamics (MD) simulations and other computational methods are used to study the conformational landscape of these molecules. rsc.org
Computational studies on related perfluorinated compounds, such as 1,3-difluorinated alkanes, have shown that the conformational profile is strongly influenced by factors like 1,3-repulsive interactions between fluorine atoms and the polarity of the medium. semanticscholar.org For perfluorinated ethers, the interactions between the perfluoroalkyl groups and the ether oxygen atom, as well as intramolecular fluorine-fluorine interactions, will dictate the preferred conformations.
Advanced Analytical Methodologies for Perfluorinated Ether Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of fluorinated compounds. They provide detailed information on the molecular structure, bonding, and functional groups present in a sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. For fluorinated compounds like trifluoromethyl perfluoropropyl ether, ¹⁹F NMR is particularly informative, complemented by ¹H and ¹³C NMR.
¹H NMR: Since this compound (CF₃OCF₂CF₂CF₃) contains no hydrogen atoms, its ¹H NMR spectrum would show no signals. However, for related hydrofluoroethers (HFEs), ¹H NMR is used to identify and locate hydrogen atoms within the molecule. For instance, in methoxy-nonafluorobutane (C₄F₉OCH₃), the methoxy (B1213986) protons (–OCH₃) would produce a characteristic singlet in the ¹H NMR spectrum. udayton.edu
¹³C NMR: ¹³C NMR provides information about the carbon skeleton. The chemical shifts are significantly influenced by the attached fluorine atoms, and the signals are split into multiplets due to C-F coupling.
¹⁹F NMR: ¹⁹F NMR is the most sensitive and informative technique for this class of compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org The chemical shifts are highly sensitive to the local electronic environment, allowing for the differentiation of fluorine atoms in various positions (e.g., -CF₃ vs. -CF₂-). biophysics.orgnih.gov The spectrum exhibits complex splitting patterns due to spin-spin coupling between neighboring, non-equivalent fluorine nuclei (J-coupling), which helps to establish the connectivity of the fluorinated carbon chain. nih.govhuji.ac.il
Table 1: Representative NMR Data for a Perfluorinated Ether Structure Note: This table presents expected chemical shift ranges and coupling constants for a compound like this compound based on data for structurally similar perfluorinated compounds. Specific values can vary based on solvent and experimental conditions.
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹⁹F | -OCF₃ | -55 to -65 | Triplet | JF-F ≈ 8-12 Hz |
| ¹⁹F | -O-CF₂ - | -80 to -95 | Multiplet | |
| ¹⁹F | -CF₂-CF₂ - | -120 to -130 | Multiplet | |
| ¹⁹F | -CF₂-CF₃ | -80 to -85 | Triplet | JF-F ≈ 2-5 Hz |
| ¹³C | -OC F₃ | 118 - 122 | Quartet | ¹JC-F ≈ 270-280 Hz |
| ¹³C | -O-C F₂- | 115 - 120 | Triplet | ¹JC-F ≈ 260-275 Hz |
| ¹³C | -CF₂-C F₂- | 108 - 115 | Triplet | ¹JC-F ≈ 250-265 Hz |
| ¹³C | -CF₂-C F₃ | 117 - 121 | Quartet | ¹JC-F ≈ 275-285 Hz |
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of compounds and their degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, GC-MS is a standard analytical method. tandfonline.comnih.gov The sample is first separated by gas chromatography and then introduced into the mass spectrometer. Electron Impact (EI) is a common ionization technique that generates a molecular ion and characteristic fragment ions. oup.com The fragmentation pattern serves as a molecular fingerprint, aiding in structural identification. Common fragments for perfluorinated ethers involve the cleavage of C-C and C-O bonds, leading to ions such as [CF₃]⁺, [C₂F₅]⁺, and other perfluorinated alkyl or alkoxy fragments. tandfonline.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements (typically <5 ppm error). nih.govnih.govthermofisher.com This accuracy allows for the determination of the elemental formula of the parent molecule and its fragments, which is crucial for identifying unknown compounds and degradation products in complex matrices. epa.govserdp-estcp.mil
Quadrupole Time-of-Flight Tandem Mass Spectrometry (QToF-MS/MS): QToF-MS/MS combines a quadrupole mass analyzer with a time-of-flight mass analyzer. chromservis.eushimadzu.com This setup allows for the selection of a specific precursor ion (e.g., the molecular ion of the ether), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed by the ToF detector. This MS/MS capability is invaluable for detailed structural elucidation, distinguishing between isomers, and identifying components in complex mixtures without complete chromatographic separation. shimadzu.comnih.gov
Table 2: Expected Mass Spectrometry Fragments for this compound (C₄F₁₀O) Note: The molecular weight of C₄F₁₀O is approximately 286 g/mol . The fragments listed are representative of those expected from electron impact ionization.
| Ion Formula | m/z (Nominal) | Possible Identity |
| [CF₃]⁺ | 69 | Trifluoromethyl cation |
| [C₂F₅]⁺ | 119 | Pentafluoroethyl cation |
| [C₃F₇]⁺ | 169 | Heptafluoropropyl cation |
| [CF₃O]⁺ | 85 | Trifluoromethoxy cation |
| [C₂F₄O]⁺ | 116 | Fragment from ether cleavage |
| [C₃F₇O]⁺ | 185 | Heptafluoropropoxy cation |
| [C₄F₉]⁺ | 219 | Nonafluorobutyl cation |
Chromatographic Separation Methods
Chromatography is essential for separating individual components from a mixture prior to their detection and quantification. The choice of method depends on the volatility and polarity of the analyte.
Gas chromatography is the premier technique for the analysis of volatile and thermally stable compounds like this compound. birchbiotech.comlibretexts.orglibretexts.org In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases. libretexts.org
For purity analysis, a sample is injected into the GC, and the resulting chromatogram shows peaks corresponding to different components. The area of the main peak relative to the total area of all peaks (excluding the solvent) provides a quantitative measure of the compound's purity. birchbiotech.com GC is highly sensitive and can detect trace levels of impurities, such as isomers or residual starting materials from the synthesis process. libretexts.org
Table 3: Typical Gas Chromatography Parameters for Perfluorinated Ether Analysis
| Parameter | Specification | Purpose |
| Column Type | Capillary column (e.g., HP-5MS) | Provides high-resolution separation of volatile compounds. oup.com |
| Stationary Phase | 5% Phenyl Polysiloxane | A common non-polar to mid-polar phase suitable for a wide range of analytes. |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to transport the sample through the column. |
| Injection Mode | Split/Splitless | Split mode is used for concentrated samples to avoid column overloading, while splitless is for trace analysis. oup.com |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | MS provides identification, while FID is a robust quantitative detector. |
| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Allows for the separation of compounds with a range of boiling points. oup.com |
While GC is ideal for the parent ether, High-Performance Liquid Chromatography (HPLC) is better suited for analyzing less volatile or thermally labile degradation products that may form in environmental or industrial processes. chromatographyonline.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net
For fluorinated compounds, specialized stationary phases are often employed. Perfluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer unique selectivity for separating halogenated compounds, including isomers, compared to traditional C8 or C18 columns. researchgate.netchromatographyonline.com HPLC is almost always coupled with mass spectrometry (LC-MS/MS) for the analysis of per- and polyfluoroalkyl substances (PFAS), providing the sensitivity and selectivity needed for complex environmental samples. selectscience.nethaleyaldrich.com
Table 4: High-Performance Liquid Chromatography for Analysis of Potential Degradation Products
| Parameter | Specification | Rationale |
| Column Type | Reversed-Phase | Suitable for separating polar to moderately non-polar analytes. |
| Stationary Phase | Pentafluorophenyl (PFP), C18 | PFP phases provide enhanced selectivity for fluorinated and aromatic compounds. chromatographyonline.com C18 is a versatile, widely used phase. acs.org |
| Mobile Phase | Acetonitrile/Methanol and Water with additives (e.g., ammonium (B1175870) acetate) | Gradients of organic solvent and buffered aqueous phase are used to elute compounds of varying polarity. chromatographyonline.comsielc.com |
| Detector | Tandem Mass Spectrometry (MS/MS) | Provides the high sensitivity and specificity required for identifying and quantifying trace levels of analytes in complex matrices. mdpi.comresearchgate.net |
Challenges and Developments in Environmental Analytical Chemistry
The analysis of this compound and other perfluorinated ethers in environmental samples presents significant challenges, mirroring those associated with the broader class of PFAS. rsc.orgmdpi.com
Challenges:
Ubiquity and Diversity: Thousands of different PFAS exist, making comprehensive analysis difficult. mdpi.comtandfonline.com Non-targeted methods are needed to identify novel or "emerging" perfluorinated ethers that are not on standard analyte lists. epa.gov
Matrix Interference: Environmental samples (water, soil, biota) are highly complex. mdpi.com Co-extracted matrix components can interfere with the analysis, suppressing or enhancing the instrument signal and leading to inaccurate quantification. selectscience.net
Low Concentrations: Many PFAS, including ethers, are present at ultra-trace levels (parts-per-billion to parts-per-quadrillion), requiring highly sensitive instrumentation and rigorous sample preparation to pre-concentrate the analytes. researchgate.net
Isomer Separation: Synthesis of perfluorinated compounds can result in a mix of linear and branched isomers, which may have different environmental fates and toxicities. chromatographyonline.com Chromatographic separation of these isomers is often challenging.
Developments:
High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS for non-targeted analysis allows for the screening of environmental samples for a wide range of known and unknown fluorinated compounds. tandfonline.comresearchgate.net By searching for characteristic mass defects of fluorinated substances, researchers can identify potential new contaminants. nih.gov
Advanced Sample Preparation: Innovations in sample preparation, such as new solid-phase extraction (SPE) sorbents and automated systems, are improving the efficiency and reliability of extracting PFAS from complex matrices while minimizing background contamination. selectscience.net
Ion Mobility Spectrometry (IMS): Coupling IMS with mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of the ion. nih.gov This can help to separate isomeric PFAS and distinguish them from matrix interferences.
Standardized Methods: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) are developing and validating standardized analytical methods (e.g., EPA Method 1633) for a growing list of PFAS in various environmental matrices, leading to more consistent and reliable data. epa.govbarr.com
Detection in Environmental Matrices (Water, Soil, Sediment, Air)
The detection of this compound in diverse environmental matrices such as water, soil, sediment, and air requires specialized sample preparation and analytical techniques capable of achieving low detection limits. The choice of method is highly dependent on the specific matrix and the concentration levels of the target analyte.
For water samples, the primary analytical approach involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). SPE allows for the pre-concentration of the analyte from large volumes of water, thereby enhancing detection sensitivity. The selection of the sorbent material for SPE is critical to ensure efficient recovery of this relatively volatile and hydrophobic compound.
Soil and sediment analysis presents additional challenges due to the complexity of the matrix. Extraction is a crucial first step, often employing methods such as pressurized liquid extraction (PLE) or ultrasonic extraction with organic solvents. The extracts then undergo a clean-up procedure to remove interfering co-extractives before instrumental analysis, typically by GC-MS.
The analysis of this compound in air involves high-volume air sampling using sorbent tubes containing materials like graphitized carbon black or polymeric sorbents. After sampling, the compound is thermally desorbed from the sorbent and introduced into a GC-MS system for analysis. This technique allows for the detection of the compound in both the gas and particulate phases.
Below is a summary of typical analytical methods and their performance for the detection of fluorinated ethers in environmental matrices.
| Environmental Matrix | Sample Preparation | Analytical Technique | Typical Limit of Quantification (LOQ) | Key Considerations |
| Water | Solid-Phase Extraction (SPE) | GC-MS, LC-MS/MS | ng/L range | Sorbent selection is critical for recovery. Potential for background contamination. |
| Soil & Sediment | Pressurized Liquid Extraction (PLE), Ultrasonic Extraction | GC-MS | µg/kg range | Matrix effects can interfere with quantification. Rigorous clean-up is necessary. |
| Air | High-Volume Sampling with Sorbent Tubes, Thermal Desorption | GC-MS | pg/m³ to ng/m³ range | Volatility of the compound requires careful sampling and handling to prevent losses. |
Method Development for Transformation Products
Understanding the environmental fate of this compound requires the identification and quantification of its transformation products. These products may be formed through various biotic and abiotic processes, such as atmospheric oxidation, hydrolysis, or microbial degradation. The analytical methods for these transformation products often need to be developed from scratch, as standards are frequently unavailable.
High-resolution mass spectrometry (HRMS), particularly techniques like time-of-flight (TOF) and Orbitrap mass spectrometry, coupled with liquid chromatography, is a powerful tool for the identification of unknown transformation products. These instruments provide highly accurate mass measurements, which allow for the determination of elemental compositions and the elucidation of chemical structures.
Once potential transformation products are tentatively identified, further structural confirmation can be achieved through tandem mass spectrometry (MS/MS) experiments, which provide information about the fragmentation patterns of the molecules. The synthesis of authentic standards is the ultimate step for unequivocal identification and accurate quantification.
Research into the transformation of analogous perfluorinated compounds suggests that potential degradation pathways could lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and other fluorinated intermediates. The analytical methods for these potential products often leverage existing techniques for PFCAs, but with modifications to account for the specific structures and properties of the transformation products of this compound.
| Analytical Approach | Purpose | Key Techniques | Challenges |
| Non-Target Screening | Identification of unknown transformation products | LC-HRMS (TOF, Orbitrap) | Lack of analytical standards, complex data interpretation. |
| Suspect Screening | Detection of expected transformation products | LC-MS/MS with precursor ion scanning or neutral loss scans | Requires some prior knowledge of potential degradation pathways. |
| Targeted Analysis | Quantification of known transformation products | LC-MS/MS with Multiple Reaction Monitoring (MRM) | Availability of certified reference standards is often a limiting factor. |
Requirements for Robust Analytical Methods (Sensitivity, Reproducibility, Standards)
The development and validation of robust analytical methods for this compound and its transformation products are governed by several critical requirements to ensure the quality and reliability of the data.
Sensitivity is paramount due to the often low concentrations of these compounds in the environment. High sensitivity is achieved through a combination of efficient sample pre-concentration, optimized chromatographic separation, and the use of highly sensitive mass spectrometric detectors. The goal is to achieve limits of detection (LODs) and limits of quantification (LOQs) that are environmentally relevant.
Reproducibility ensures that the analytical method consistently produces similar results when performed by different analysts, on different instruments, or in different laboratories. This is achieved through the establishment of standardized operating procedures (SOPs), rigorous quality control measures, including the use of blanks, spikes, and control samples, and participation in inter-laboratory comparison studies.
The availability of high-purity analytical standards is a cornerstone of accurate quantification. For this compound, a certified reference material is essential for calibrating instruments and for use as a spiking standard to assess method recovery. The lack of commercially available standards for many potential transformation products remains a significant challenge in perfluorinated ether research. In such cases, relative quantification using structurally similar compounds may be employed, but this introduces a higher degree of uncertainty.
Information Deficit Precludes Analysis of this compound's Environmental Profile
A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the environmental fate and persistence of the chemical compound this compound. Despite targeted searches for information pertaining to its environmental distribution, transport dynamics, and degradation pathways, no specific research findings or data sets were uncovered.
This information deficit prevents a detailed analysis of the compound's behavior in the environment. Key areas outlined for investigation, including its atmospheric transport, potential for groundwater and soil contamination, and resistance to biological and chemical degradation, remain uncharacterized in the scientific domain.
Consequently, it is not possible to provide a scientifically accurate and thorough article on the "Environmental Fate and Persistence of Perfluorinated Ethers" with a specific focus on this compound as requested. The absence of empirical data and research studies on this particular substance makes any discussion of its environmental impact purely speculative, which would not adhere to the required standards of scientific accuracy.
Further research and publication of empirical studies are necessary to enable a proper assessment of the environmental risks and behavior of this compound. Until such information becomes available, a detailed and authoritative article on this specific subject cannot be responsibly generated.
Environmental Fate and Persistence of Perfluorinated Ethers Excluding Toxicological Studies
Environmental Persistence and Degradation Pathways
Hydrolytic Stability Considerations
Perfluorinated ethers, including Trifluoromethyl perfluoropropyl ether, are characterized by their exceptional chemical stability, a property largely attributable to the strength of the carbon-fluorine (C-F) bond. This stability extends to their resistance to hydrolysis, the chemical breakdown of a compound due to reaction with water. The C-F bond is the strongest single bond in organic chemistry, making compounds that are fully fluorinated, or perfluorinated, highly resistant to both chemical and biological degradation.
Studies on other perfluorinated compounds and fluorinated ethers support this assumption of high stability. For instance, research on various fluorinated ethers has demonstrated their resistance to hydrolysis across a range of pH values. beilstein-journals.orgdocumentsdelivered.com The stability of the ether bond is a key factor in the persistence of these compounds in the environment.
Table 1: Factors Influencing the Hydrolytic Stability of Perfluorinated Ethers
| Factor | Influence on Hydrolytic Stability | Rationale |
| Carbon-Fluorine Bond Strength | High | The C-F bond is exceptionally strong and stable, resisting cleavage. |
| Steric Hindrance | High | The fluorine atoms physically block the ether linkage from attack by water molecules. |
| Inductive Effects | High | The high electronegativity of fluorine atoms reduces the electron density at the ether oxygen, making it less susceptible to protonation and subsequent nucleophilic attack. |
It is important to note that while direct hydrolysis of the perfluorinated ether linkage is unlikely, the presence of any non-fluorinated (hydrogenated) portions of a molecule could potentially provide a site for degradation. However, in the case of this compound, the entire alkyl chain is perfluorinated, further contributing to its recalcitrance.
Context within Per- and Polyfluoroalkyl Substances (PFAS) Environmental Classifications
The classification of this compound within the broader group of per- and polyfluoroalkyl substances (PFAS) is critical for understanding its environmental implications and the regulatory landscape surrounding it.
Structural Basis for PFAS Categorization
PFAS are a large and diverse class of synthetic chemicals characterized by the presence of at least one perfluoroalkyl moiety. polimi.it The definition of what constitutes a PFAS has been a subject of discussion among scientific and regulatory bodies. polimi.it However, a common definition includes substances that contain at least one fully fluorinated methyl (-CF3) or methylene (B1212753) (-CF2-) group. michigan.gov
This compound, with its chemical formula C4F9OCH3, fits squarely within this definition. Its structure contains a perfluoropropyl group (-CF2CF2CF3) and a trifluoromethyl group (-CF3), both of which are perfluorinated alkyl moieties. The presence of the ether linkage (-O-) places it within the sub-category of perfluoroalkyl ether acids (PFEAs) or, more broadly, perfluorinated ethers. nih.govtheic2.org
The Organisation for Economic Co-operation and Development (OECD) has worked to classify the vast universe of PFAS. researchgate.net Their categorization schemes often rely on the chemical structure, including the length of the perfluoroalkyl chain and the presence of functional groups. researchgate.net Perfluorinated ethers are a recognized subgroup within these classifications. theic2.org
Table 2: Structural Classification of this compound
| Structural Feature | Presence in this compound | Classification Implication |
| Perfluoroalkyl Moiety | Yes (-CF2CF2CF3 and -CF3) | Classified as a PFAS. michigan.gov |
| Ether Linkage | Yes (-O-) | Classified as a perfluorinated ether. theic2.org |
Regulatory Concern and Monitoring Gaps
The extreme persistence of PFAS, including perfluorinated ethers, is a primary driver of regulatory concern. polimi.it Their resistance to degradation means that they can remain in the environment for extended periods, leading to long-term exposure and potential accumulation in various environmental compartments such as water, soil, and biota. nih.govitrcweb.org
While much of the initial regulatory focus has been on long-chain perfluoroalkyl acids like PFOA and PFOS, there is a growing awareness of the potential risks posed by the wider class of PFAS, including shorter-chain compounds and perfluorinated ethers. nih.gov A significant challenge for regulators and environmental scientists is the sheer number of PFAS that have been synthesized and used in commercial and industrial applications. nih.gov
A critical issue is the lack of analytical standards and validated monitoring methods for many emerging PFAS, including specific perfluorinated ethers like this compound. This creates significant "monitoring gaps," meaning these compounds may be present in the environment but are not routinely tested for in environmental monitoring programs. nih.gov Without robust monitoring data, it is difficult to assess the extent of environmental contamination, understand transport and fate pathways, and evaluate potential risks to human health and the environment.
The unique physicochemical properties of perfluorinated ethers can also influence their environmental behavior, potentially leading to different transport and partitioning characteristics compared to the more well-studied PFAAs. itrcweb.org This highlights the need for compound-specific research to fill the existing knowledge gaps and inform effective regulatory strategies. As the understanding of the vast PFAS landscape evolves, it is likely that regulatory scrutiny and monitoring efforts will expand to include a broader range of these persistent substances. beltox.be
Future Directions and Emerging Research Avenues
Development of Sustainable and Greener Synthesis Routes for Perfluorinated Ethers
The conventional synthesis of perfluorinated ethers has often relied on methods that utilize harsh reagents and generate significant waste streams, contributing to environmental concerns. A paramount future direction is the development of sustainable and greener synthesis routes that prioritize atom economy, energy efficiency, and the use of less hazardous substances.
Current research is exploring several promising avenues. One approach involves the use of direct fluorination with elemental fluorine under controlled conditions, which can offer high yields but requires specialized equipment and careful handling. researchgate.net Another strategy focuses on electrochemical fluorination (ECF), a long-standing industrial process that is being re-evaluated for improved efficiency and selectivity.
Future innovations are expected to emerge from catalysis. The development of novel catalysts, potentially based on transition metals or organocatalysis, could enable more selective and efficient fluorination reactions under milder conditions. For instance, the use of crown ethers as phase-transfer catalysts has shown promise in facilitating nucleophilic substitution reactions to form ether linkages. researchgate.net Additionally, exploring bio-catalytic routes, although challenging for highly fluorinated compounds, represents a long-term aspiration for truly green synthesis.
A comparative look at emerging green synthesis strategies is presented in the table below:
| Synthesis Strategy | Advantages | Challenges |
| Catalytic Direct Fluorination | High atom economy, potentially milder conditions. | Catalyst stability and selectivity, cost of fluorine gas. |
| Improved Electrochemical Fluorination | Established technology, potential for continuous flow processes. | High energy consumption, formation of byproducts. |
| Phase-Transfer Catalysis | Milder reaction conditions, improved yields. | Catalyst recovery and reuse, cost of specialized catalysts. |
| Flow Chemistry | Enhanced safety and control, potential for scalability. | Initial setup costs, potential for clogging with solids. |
The overarching goal is to design synthetic pathways that are not only efficient in producing Trifluoromethyl perfluoropropyl ether but are also inherently safer and more environmentally benign throughout their lifecycle. acs.org
In-depth Mechanistic Understanding of Complex Fluoroether Reactions
A comprehensive understanding of the reaction mechanisms governing the formation and transformation of fluoroethers is fundamental to optimizing existing processes and designing new ones. The unique electronic properties conferred by fluorine atoms often lead to reaction pathways that are distinct from their non-fluorinated counterparts.
Future research will increasingly rely on a synergy of experimental and computational techniques to unravel these complex mechanisms. Advanced spectroscopic methods, such as in-situ NMR and IR spectroscopy, can provide real-time insights into reaction intermediates and kinetics. nih.gov For example, stopped-flow NMR has been used to deconstruct the complex mechanisms of trifluoromethylation reactions. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, will play a pivotal role in mapping reaction energy profiles, identifying transition states, and predicting the influence of substituents and solvents on reaction outcomes. nih.govaustinpublishinggroup.com This predictive power can guide experimental design, saving time and resources. For instance, computational studies have been instrumental in understanding the Cl-initiated oxidation mechanism of trifluoromethyl methyl ether. austinpublishinggroup.com
Key areas for future mechanistic investigation include:
Nucleophilic and Electrophilic Reactions: A deeper understanding of the factors controlling regioselectivity and stereoselectivity in reactions involving the ether linkage and the perfluorinated chains.
Radical Reactions: Elucidating the mechanisms of radical-initiated reactions, which are relevant to both synthesis and atmospheric degradation pathways.
Photochemical Reactions: Investigating the photostability of this compound and the mechanisms of its photochemical degradation, which is crucial for assessing its environmental fate. nih.gov
Exploration of Novel Applications in Emerging Technologies
The unique properties of perfluorinated ethers, including high thermal and chemical stability, low surface energy, and excellent dielectric properties, make them attractive candidates for a range of advanced applications. While currently used in areas such as heat transfer fluids and solvents, emerging technologies are opening new frontiers for this compound and related compounds.
One of the most promising areas is in the energy sector. Fluoroethers are being investigated as safer and more efficient electrolytes for high-energy-density lithium metal batteries. researchgate.net Their non-flammable nature and wide electrochemical stability window can address key safety and performance challenges in next-generation energy storage. Molecular engineering of fluoroether structures is being explored to optimize ion transport and solvation properties for enhanced battery performance. researchgate.net
In the realm of electronics and materials science, the low dielectric constant of perfluorinated ethers makes them suitable for use as dielectric fluids and in the fabrication of advanced insulating materials. google.com Furthermore, their hydrophobic and oleophobic properties are being leveraged in the development of high-performance coatings and functionalized polymers. mdpi.com
Potential novel applications are summarized below:
| Technology Area | Specific Application | Key Property |
| Energy Storage | Non-flammable electrolytes for lithium-ion and beyond-lithium batteries. | High electrochemical stability, non-flammability. |
| Advanced Electronics | Dielectric coolants and insulating materials for high-power electronics. | Low dielectric constant, high thermal stability. |
| Materials Science | Surface coatings for anti-fouling and self-cleaning applications. | Low surface energy, hydrophobicity, oleophobicity. |
| Biomedical | Oxygen carriers in artificial blood substitutes (research stage). | High gas solubility, chemical inertness. |
Enhancement of Environmental Monitoring and Analytical Capabilities for Perfluorinated Ethers
The increasing awareness of the environmental persistence of PFAS has underscored the need for robust and sensitive analytical methods for their detection and quantification. Future research will focus on developing more comprehensive and efficient monitoring strategies for this compound and other emerging perfluorinated ethers.
Current analytical techniques predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for targeted analysis. spectroscopyonline.com However, the vast number of PFAS and their transformation products presents a significant challenge.
Future advancements will likely involve:
High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry will be crucial for non-targeted screening to identify novel and unknown perfluorinated ethers in environmental samples. spectroscopyonline.com
Improved Sample Preparation: Developing more efficient and selective extraction and clean-up methods to minimize matrix effects and improve detection limits in complex matrices such as soil, sediment, and biological tissues.
Standardization and Reference Materials: The development and dissemination of certified reference materials for this compound will be essential for ensuring the accuracy and comparability of monitoring data across different laboratories.
Passive Sampling Techniques: The use of passive samplers can provide time-integrated concentrations of perfluorinated ethers in air and water, offering a more holistic view of environmental contamination.
The evolution of analytical capabilities for PFAS monitoring is highlighted below:
| Analytical Technique | Strengths | Future Development Needs |
| LC-MS/MS | High sensitivity and selectivity for target analytes. | Expansion of target analyte lists, improved throughput. |
| HRMS (e.g., TOF, Orbitrap) | Non-targeted screening, identification of unknown compounds. | Development of comprehensive spectral libraries, improved data processing workflows. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and semi-volatile perfluorinated ethers. | Derivatization methods for non-volatile compounds, improved column technology. |
Integration of Computational Predictions with Experimental Environmental Fate Studies
Understanding the environmental fate and transport of this compound is critical for assessing its potential risks. Due to the cost and time associated with experimental studies, computational modeling is becoming an indispensable tool for predicting the behavior of PFAS in the environment.
Future research will focus on the tighter integration of in-silico predictions with experimental validation. Computational models can estimate key physicochemical properties, such as vapor pressure, water solubility, and partitioning coefficients, which govern the distribution of the compound in different environmental compartments. researchgate.netethz.ch
The synergy between computational and experimental approaches is crucial for:
Prioritizing research needs: Computational screening can identify perfluorinated ethers that are likely to be persistent and mobile, guiding the focus of experimental studies.
Interpreting experimental data: Models can help to explain observed environmental distributions and transformation pathways.
Filling data gaps: In the absence of experimental data, validated computational models can provide reliable estimates for risk assessment purposes. epa.gov
The integration of these approaches will lead to a more comprehensive and predictive understanding of the environmental lifecycle of this compound, enabling more proactive and effective environmental management strategies.
Q & A
(Basic) What are the established synthetic routes for trifluoromethyl perfluoropropyl ether, and how can reaction conditions be optimized for high-purity yields?
Answer:
this compound is typically synthesized via radical copolymerization of fluorinated monomers, such as perfluoropropyl vinyl ether (PPVE), with fluorinated olefins. Key parameters include:
- Catalyst selection : Use fluorinated initiators (e.g., perfluorocarboxylic acid salts) to enhance reactivity .
- Temperature control : Maintain sub-ambient temperatures (e.g., −40°C) to minimize side reactions .
- Solvent systems : Utilize fluorinated solvents like perfluoro(polyethylene glycol dimethyl ether) to stabilize intermediates .
Purity optimization requires post-synthesis purification via fractional distillation or supercritical CO₂ extraction to remove unreacted monomers .
(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- 19F NMR spectroscopy : Resolves trifluoromethyl (-CF₃) and perfluoropropyl (-CF₂CF₂CF₃) groups, with chemical shifts typically observed at −70 to −80 ppm and −110 to −120 ppm, respectively .
- FTIR spectroscopy : Identifies C-F stretching vibrations (1,150–1,350 cm⁻¹) and ether linkages (C-O-C at ~980 cm⁻¹) .
- GC-MS with negative ion chemical ionization (NICI) : Detects trace impurities (e.g., perfluoroisobutylene) at detection limits as low as 10 ppb .
(Advanced) How does this compound behave under thermal oxidative stress, and what decomposition products are formed?
Answer:
Thermal degradation studies (e.g., pyrolysis at 400–600°C) reveal:
- Primary decomposition pathway : Cleavage of the ether linkage, yielding trifluoroacetic acid (TFA) and perfluoropropylene oxide .
- Secondary products : Perfluoroisobutylene (PFIB) and carbonyl fluoride (COF₂) at trace levels (<33 ppb) .
Methodological recommendations: - Use thermogravimetric analysis (TGA) coupled with FTIR for real-time monitoring.
- Post-pyrolysis analysis via NICI-GC-MS enhances sensitivity for detecting fluorinated byproducts .
(Advanced) What analytical challenges exist in detecting environmental residues of this compound, and how can method sensitivity be improved?
Answer:
Challenges include:
- Low environmental concentrations : Often below 1 ppb in water and soil .
- Matrix interference : Co-eluting fluorinated compounds in complex samples .
Solutions: - High-resolution mass spectrometry (HRMS) : Use accurate mass time-of-flight (TOF) systems to distinguish isotopic patterns of polyfluoroalkyl ethers .
- Solid-phase extraction (SPE) : Employ fluorinated carbon cartridges to pre-concentrate samples .
Recent studies achieved detection limits of 0.5 ng/L in groundwater using HRMS .
(Advanced) How does the incorporation of this compound into copolymer systems affect material properties?
Answer:
In copolymer systems (e.g., with tetrafluoroethylene or vinyl ethers):
- Thermal stability : Copolymers retain stability up to 260°C, compared to 200°C for non-fluorinated analogs .
- Mechanical performance : Adding 1% this compound reduces cold flow deformation by 300% in modified PTFE .
Methodological insights: - Optimize monomer ratios (e.g., 0.5–1.0 mol% this compound) via radical telomerization .
- Use small-angle X-ray scattering (SAXS) to analyze phase separation in block copolymers .
(Advanced) What strategies mitigate contradictions in reported environmental persistence data for this compound?
Answer:
Discrepancies arise from:
- Variability in half-life measurements : Ranging from 2–15 years in soil, depending on redox conditions .
- Analytical method bias : LC-MS vs. GC-MS may underestimate perfluorinated ethers due to ionization inefficiency .
Resolution strategies: - Standardize testing protocols (e.g., OECD 307 guidelines for hydrolysis studies) .
- Cross-validate data using multiple detection methods (e.g., HRMS, 19F NMR) .
(Advanced) How can plasma etching parameters be optimized for this compound in semiconductor applications?
Answer:
In SiO₂ contact hole etching:
- Gas ratio : A 4:1 ratio of this compound to argon maximizes etch rates (≈450 nm/min) while minimizing substrate damage .
- Power settings : RF power at 300 W balances physical sputtering and chemical etching .
Critical findings: - Etch selectivity over silicon improves by 40% compared to perfluoroisopropyl vinyl ether .
- Post-etch residue analysis via XPS confirms fluorine-rich passivation layers .
(Basic) What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of volatile degradation products (e.g., PFIB) .
- Personal protective equipment (PPE) : Wear fluoropolymer-coated gloves and aprons to prevent permeation .
- Waste disposal : Incinerate at >1,100°C with scrubbing systems to capture HF and COF₂ .
(Advanced) How do computational models predict the environmental mobility of this compound?
Answer:
- QSPR models : Estimate log Kow values of 3.8–4.2, indicating moderate hydrophobicity and potential bioaccumulation .
- Fugacity modeling : Predict partitioning coefficients of 1:10⁴ (air:water) due to high vapor pressure (≈120 Pa at 25°C) .
Validation requires field data from groundwater monitoring near industrial sites .
(Advanced) What role does this compound play in nanoemulsion design, and how is stability assessed?
Answer:
As a fluorinated surfactant:
- Emulsion stability : Reduces interfacial tension to <5 mN/m in perfluorocarbon/water systems .
- Characterization : Use dynamic light scattering (DLS) to confirm droplet sizes of 50–200 nm and zeta potentials >|−30 mV| .
Stability tests: - Centrifugation at 10,000 rpm for 30 min to assess phase separation.
- Long-term storage studies (≥6 months) at 4–40°C to evaluate temperature sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
